3'-Bromo-6-fluoroflavone
CAS No.: 213894-78-1
Cat. No.: VC3909369
Molecular Formula: C15H8BrFO2
Molecular Weight: 319.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 213894-78-1 |
---|---|
Molecular Formula | C15H8BrFO2 |
Molecular Weight | 319.12 g/mol |
IUPAC Name | 2-(3-bromophenyl)-6-fluorochromen-4-one |
Standard InChI | InChI=1S/C15H8BrFO2/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8H |
Standard InChI Key | VMNYVCMDPUOQEL-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Br)C2=CC(=O)C3=C(O2)C=CC(=C3)F |
Canonical SMILES | C1=CC(=CC(=C1)Br)C2=CC(=O)C3=C(O2)C=CC(=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3'-Bromo-6-fluoroflavone belongs to the flavone class of compounds, which consist of a 15-carbon skeleton organized into two aromatic rings (A and B) connected by a heterocyclic pyrone ring (C). The substitution pattern distinguishes it from naturally occurring flavonoids:
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Ring A: Fluorine at position 6 enhances electronegativity, influencing electron distribution and binding interactions.
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Ring B: Bromine at position 3' introduces steric bulk and alters hydrophobic interactions .
The planar structure facilitates π-π stacking in materials science applications, while halogen atoms enable halogen bonding in biological targets .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 319.13 g/mol | |
Melting Point | Not reported | – |
Boiling Point | Not reported | – |
Solubility | Low in water; soluble in DMSO |
Synthesis and Structural Modification
Classical Synthesis Routes
The synthesis of 3'-bromo-6-fluoroflavone derives from methodologies established for disubstituted flavones. Key steps include:
Baker–Venkataraman Rearrangement
This method involves acyl migration under basic conditions to form 1,3-diketones, followed by cyclization. For 6-fluoro derivatives, fluorinated starting materials like 2-hydroxy-4-fluoroacetophenone are used. Bromination at the 3'-position is achieved via electrophilic aromatic substitution using bromine or -bromosuccinimide (NBS) .
Claisen-Schmidt Condensation
A ketone and aldehyde undergo base-catalyzed condensation to form a chalcone intermediate, which is then cyclized under acidic conditions. For 3'-bromo-6-fluoroflavone, 3-bromobenzaldehyde and 6-fluoro-2-hydroxyacetophenone are typical precursors .
Advanced Catalytic Methods
Recent innovations improve yield and selectivity:
Methanesulfonyl Chloride Catalysis
Cyclization of 2-(t-butyldimethylsilyloxy)-4-methoxyacetophenone derivatives using methanesulfonyl chloride and boron trifluoride diethyl etherate achieves mild reaction conditions (0°C) with yields exceeding 70% .
Iodine-Mediated Cyclization
ICl-induced cyclization of alkynones provides 3-iodochromones, which can undergo cross-coupling reactions to introduce bromine or fluorine. This method tolerates functional groups and achieves 85–90% yields .
Table 2: Comparison of Synthesis Methods
Method | Catalyst | Yield (%) | Temperature | Reference |
---|---|---|---|---|
Baker–Venkataraman | Piperidine | 65 | 100°C | |
Claisen-Schmidt | HCl/EtOH | 58 | Reflux | |
Methanesulfonyl Chloride | 72 | 0°C | ||
Iodine Cyclization | ICl | 88 | -78°C |
Pharmacological Profile
GABA Receptor Modulation
Structural analogs like 6,3'-dibromoflavone exhibit high affinity for the benzodiazepine-binding site of GABA receptors, with values of 17–36 nM in cerebral cortex membranes . Although direct data for 3'-bromo-6-fluoroflavone is limited, its similar substitution pattern suggests partial agonistic activity, potentially conferring anxiolytic effects at low doses (1–10 mg/kg) and sedation at higher doses (>30 mg/kg) .
Antioxidant Activity
The chromone nucleus scavenges free radicals via hydrogen atom transfer. Electron-withdrawing groups like fluorine increase oxidative stability, making derivatives suitable for cosmetic preservatives .
Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs)
The rigid, planar structure of 3'-bromo-6-fluoroflavone facilitates efficient electron transport. Its fluorescence quantum yield () and emission at 450 nm (blue region) make it a candidate for OLED emissive layers .
Fluorescent Probes
The compound’s environment-sensitive fluorescence is exploited in bioimaging. In lipid membranes, emission shifts from 440 nm (hydrophilic) to 470 nm (hydrophobic), enabling real-time tracking of membrane dynamics .
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